4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
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Overview
Description
The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole . The IUPAC name for this compound is 4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline .
Molecular Structure Analysis
The molecular structure of “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” can be represented by the InChI code: 1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazole ring, fused with thiazoles or thiazines, is a structural subunit in many valuable compounds used in medicinal chemistry. Researchers are particularly interested in developing new antitumor agents based on thiazines and thiazoles. These compounds aim to achieve higher specificity and lower toxicity. Some existing anticancer drugs, such as bleomycin, dasatinib, and thiazofurin, contain the thiazole group. Combining the pyrazole ring with these cycles leads to pharmacologically active fused pyrazolothiazoles and pyrazolothiazines .
Anticancer Activity
Bicyclic systems involving pyrazolo[3,4-d]-thiazoles and pyrazolo[3,4-d][1,4]thiazines have been studied for their anticancer potential. Some derivatives exhibit activity as topoisomerase II alpha inhibitors and inhibitors of the Hedgehog (Hh) signaling cascade. These compounds hold promise for targeted cancer therapies .
Heterocyclic Chemistry
Researchers explore the synthetic methodologies for pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. The annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa, provides access to these bicyclic systems. Despite their potential, such compounds are still underrepresented in the literature .
Pyrazole Derivatives
Pyrazole derivatives, including those containing the pyrazolo[3,4-d]-thiazole or pyrazolo[3,4-d][1,4]thiazine core, exhibit a broad spectrum of biological activities. Some pyrazole derivatives are already part of marketed drugs, such as celecoxib, sulfaphenazole, and sildenafil .
Green Synthesis
Researchers have developed green and one-pot methods for synthesizing related compounds. For example, a simple one-pot method using L-proline in ethanol allows the synthesis of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione derivatives .
Biomedical Applications
The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for various biological targets. These structures find applications in diverse areas, reflecting their versatility and potential impact .
Mechanism of Action
properties
IUPAC Name |
4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMPTEYWRBLHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |
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